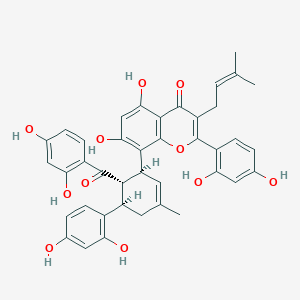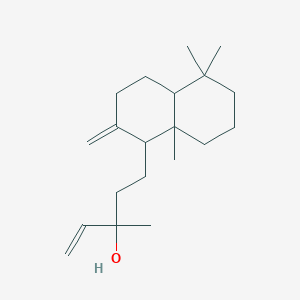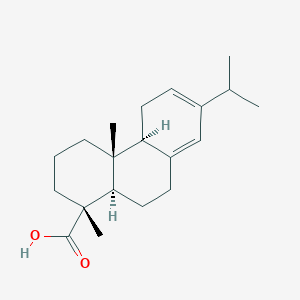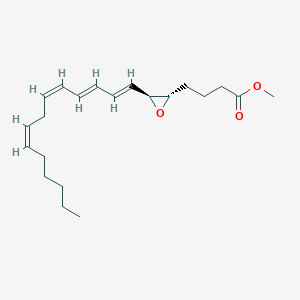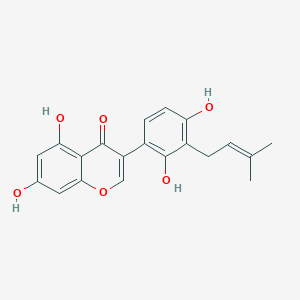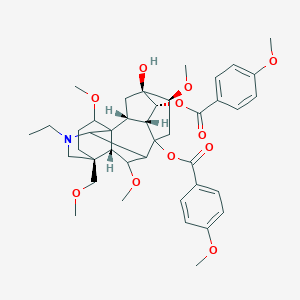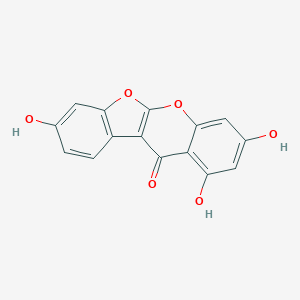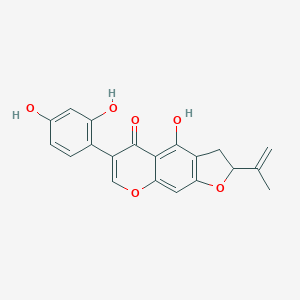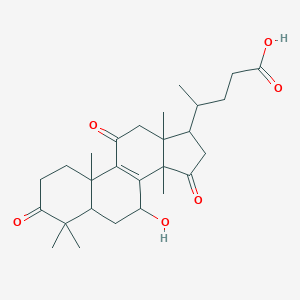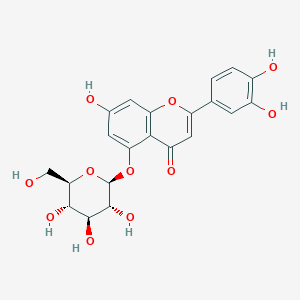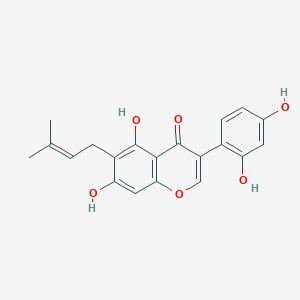
Luteone
Overview
Description
Luteone is a natural isoflavone compound with the chemical formula C20H18O6 and a molecular weight of 354.35 g/mol . It is found in plants such as the yellow lupin (Lupinus luteus) and has a variety of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, anti-tumor, and antiviral effects . This compound is a white to pale yellow crystalline powder with a bitter taste .
Preparation Methods
Luteone is generally prepared by extracting the roots or seeds of the yellow lupin . Common extraction methods include:
Alcohol Extraction: Using ethanol or methanol as solvents.
Water Extraction: Using water as the solvent.
Ultrasonic-Assisted Extraction: Using ultrasonic waves to enhance the extraction process.
Chemical Reactions Analysis
Luteone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include dimethyl sulfate, potassium carbonate, and diazomethane . Major products formed from these reactions include trimethyl ether derivatives and other substituted isoflavones .
Scientific Research Applications
Luteone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex isoflavones.
Biology: Studied for its role in plant defense mechanisms and its antifungal properties.
Industry: Used in the development of health products and cosmetics due to its beneficial properties.
Mechanism of Action
Luteone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound reacts with active oxygen species, producing biologically active degradation products.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antitumor Activity: This compound induces apoptosis in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Luteone is similar to other isoflavones such as genistein, 2’-hydroxygenistein, and wighteone . it is unique due to its specific chemical structure and the presence of a prenyl group at position 6 . This structural uniqueness contributes to its distinct pharmacological activities and makes it a valuable compound for various applications.
Similar compounds include:
- Genistein
- 2’-Hydroxygenistein
- Wighteone
- 2,3-Dehydrokievitone
- Parvisoflavones A and B
- Lupinisoflavones A and B .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVAPMCVABQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194574 | |
| Record name | Luteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-56-0 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 - 227 °C | |
| Record name | Luteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Luteone and where is it found?
A1: this compound, chemically known as 5,7,2′,4′-tetrahydroxy-6-(3,3-dimethylallyl)isoflavone, is a prenylated isoflavone primarily found in plants of the genus Lupinus (lupins). [, ] It was first isolated from the immature fruits of yellow lupin (Lupinus luteus). []
Q2: Does this compound possess any biological activities?
A2: Yes, this compound has demonstrated antifungal activity. [] Studies have shown its potential as a pre-infectional antifungal agent in lupin species. [] It's also suggested to play a role in the plant's defense mechanisms against fungal pathogens. [, , ]
Q3: How does the structure of this compound contribute to its antifungal activity?
A3: While the exact mechanism of action is still under investigation, the presence of the prenyl group at the C-6 position of the isoflavone skeleton is thought to be crucial for its antifungal activity. [, ] Modifications to this prenyl group can significantly impact its activity. [, , , ]
Q4: Can this compound be metabolized by fungi?
A4: Interestingly, fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives. [, , , ] This metabolic transformation often leads to a decrease in antifungal activity. [, ]
Q5: What are the major metabolites of this compound produced by fungi?
A5: Fungi typically modify the prenyl side chain of this compound. Some identified metabolites include dihydrofurano-isoflavones, isoflavones with oxygenated terminal methyl groups, and dihydropyrano-isoflavones. [, , , ]
Q6: How do the metabolites of this compound compare in terms of antifungal activity?
A6: The metabolites generally exhibit lower antifungal activity compared to this compound. For instance, 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and a dihydrofuranoisoflavone (BG-1), both metabolites of this compound, showed significantly reduced toxicity against Cladosporium herbarum compared to the parent compound. []
Q7: Have any studies explored the stereochemistry of this compound and its metabolites?
A7: Yes, circular dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of dihydrofurano-isoflavones derived from this compound. [] This technique helped determine the absolute configuration of specific chiral centers within these molecules. []
Q8: What is the role of this compound in lupin plants, besides its antifungal activity?
A9: this compound, along with other isoflavonoids, may be involved in regulating plant growth and development. [] For example, this compound displays a specific distribution pattern within lupin hypocotyls, suggesting a potential role in controlling cell wall peroxidase activity, which is crucial for lignification. []
Q9: How is the production of this compound and other isoflavonoids influenced by external factors?
A10: Studies show that the production of this compound and related compounds can be triggered by environmental stressors. [] For instance, treating lupin plants with fungal elicitors or copper chloride significantly increased the accumulation and secretion of this compound and other isoflavonoid aglycones. []
Q10: What analytical techniques are commonly employed to study this compound and its derivatives?
A10: Various techniques are used to isolate, characterize, and quantify this compound and its metabolites. These include:
- Chromatographic methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used for separation and identification. [, , , , ]
- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and NOE experiments, are crucial for elucidating the structure and stereochemistry. [, , , ] Additionally, CD spectroscopy provides valuable insights into the three-dimensional structure of these compounds. []
Q11: Has the chemical synthesis of this compound and related compounds been achieved?
A12: Yes, several synthetic routes for this compound and its derivatives have been developed. [, , ] These synthetic approaches typically involve palladium-catalyzed coupling reactions and provide efficient methods for obtaining these compounds. [, , ]
Q12: What are the potential applications of this compound beyond its natural role?
A13: Due to its antifungal properties, this compound has potential applications in agriculture as a natural fungicide. [, ] Its potential interaction with ERα also warrants further investigation for possible therapeutic applications related to cardiovascular health. []
Q13: Are there any known safety concerns regarding this compound?
A14: While this compound is a natural compound, detailed toxicity studies are limited. [] Further research is needed to comprehensively assess its safety profile for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


